Iodomethyl methyl carbonate
CAS No.: 69862-08-4
Cat. No.: VC4123811
Molecular Formula: C3H5IO3
Molecular Weight: 215.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69862-08-4 |
---|---|
Molecular Formula | C3H5IO3 |
Molecular Weight | 215.97 g/mol |
IUPAC Name | iodomethyl methyl carbonate |
Standard InChI | InChI=1S/C3H5IO3/c1-6-3(5)7-2-4/h2H2,1H3 |
Standard InChI Key | JKYRBGSRNKUKPW-UHFFFAOYSA-N |
SMILES | COC(=O)OCI |
Canonical SMILES | COC(=O)OCI |
Introduction
Nomenclature and Structural Characteristics
Iodomethyl methyl carbonate is systematically named methoxycarbonyloxymethyl iodide under IUPAC guidelines . Its structure consists of a methyl carbonate backbone () substituted with an iodomethyl group (), as illustrated below:
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Registry Number | 69862-08-4 | |
Molecular Formula | ||
Molecular Weight | 215.97 g/mol | |
EC Number | 896-551-7 | |
SMILES | COC(=O)OCI |
Synonyms include iodomethyl methyl carbamate and carbonic acid iodomethyl methyl ester .
Synthesis and Manufacturing
While no direct synthesis protocols for iodomethyl methyl carbonate are explicitly detailed in the provided sources, plausible routes can be inferred from analogous reactions:
Nucleophilic Substitution of Chloromethyl Methyl Carbonate
Chloromethyl methyl carbonate (CAS 40510-81-4) is synthesized via the reaction of chloromethyl chloroformate with methanol in the presence of pyridine . By substituting chloride with iodide, iodomethyl methyl carbonate may be prepared through a similar mechanism:
Reaction Conditions:
-
Solvent: Anhydrous ether or tetrahydrofuran (THF)
-
Temperature: 0–20°C
Direct Carbonate Esterification
An alternative route involves the reaction of iodomethyl alcohol with methyl chloroformate:
This method requires stringent moisture control due to the hydrolytic sensitivity of iodomethyl intermediates .
Physicochemical Properties
Physical State and Stability
Thermochemical Data (Comparative Analysis)
Property | Iodomethyl Methyl Carbonate | Chloromethyl Methyl Carbonate |
---|---|---|
Density (15°C) | ~1.45 g/cm³ (estimated) | 1.303 g/cm³ |
Boiling Point | ~200°C (decomp.) | 139–140°C |
Refractive Index (589 nm) | 1.52 (estimated) | 1.411 |
The higher density and refractive index of the iodinated derivative correlate with the increased atomic mass and polarizability of iodine compared to chlorine .
Reactivity and Applications
Nucleophilic Substitution
The iodide group () serves as an excellent leaving group, enabling reactions such as:
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